molecular formula C19H20N2O2S2 B2993344 2-(4-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole CAS No. 612525-00-5

2-(4-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole

Cat. No.: B2993344
CAS No.: 612525-00-5
M. Wt: 372.5
InChI Key: OXGJWQSTWLYCCS-UHFFFAOYSA-N
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Description

2-(4-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole is a chemical compound with the molecular formula C19H20N2O2S2. It is a derivative of benzothiazole, which is a privileged scaffold in synthetic and medicinal chemistry due to its diverse pharmacological properties .

Preparation Methods

The synthesis of 2-(4-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole typically involves the reaction of 2-aminobenzothiazole with 4-(azepan-1-ylsulfonyl)benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Chemical Reactions Analysis

2-(4-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: The compound is used in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

2-(4-(Azepan-1-ylsulfonyl)phenyl)benzo[d]thiazole can be compared with other benzothiazole derivatives, such as:

    2-(4-(Methylsulfonyl)phenyl)benzo[d]thiazole: This compound has a similar structure but with a methylsulfonyl group instead of an azepan-1-ylsulfonyl group. It may exhibit different biological activities and chemical reactivity.

    2-(4-(Phenylsulfonyl)phenyl)benzo[d]thiazole:

This compound stands out due to its unique azepan-1-ylsulfonyl group, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives.

Properties

IUPAC Name

2-[4-(azepan-1-ylsulfonyl)phenyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S2/c22-25(23,21-13-5-1-2-6-14-21)16-11-9-15(10-12-16)19-20-17-7-3-4-8-18(17)24-19/h3-4,7-12H,1-2,5-6,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXGJWQSTWLYCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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